molecular formula C29H38O13 B13420977 (S)-cis,trans-Abscisic Acid-ss-D-glucopyranosyl Ester Tetraacetate

(S)-cis,trans-Abscisic Acid-ss-D-glucopyranosyl Ester Tetraacetate

Cat. No.: B13420977
M. Wt: 594.6 g/mol
InChI Key: GOUHKXITLFXWDL-XGNWLEBCSA-N
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Description

(S)-cis,trans-Abscisic Acid-ss-D-glucopyranosyl Ester Tetraacetate is a derivative of abscisic acid, a plant hormone involved in various physiological processes. This compound is particularly significant in the study of plant growth and development, as well as in stress responses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-cis,trans-Abscisic Acid-ss-D-glucopyranosyl Ester Tetraacetate typically involves the esterification of abscisic acid with ss-D-glucopyranosyl ester. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and continuous monitoring of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

(S)-cis,trans-Abscisic Acid-ss-D-glucopyranosyl Ester Tetraacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-cis,trans-Abscisic Acid-ss-D-glucopyranosyl Ester Tetraacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-cis,trans-Abscisic Acid-ss-D-glucopyranosyl Ester Tetraacetate involves its interaction with specific receptors in plant cells. The molecular targets include protein phosphatases and transcription factors that modulate gene expression .

Comparison with Similar Compounds

Similar Compounds

    Abscisic Acid: The parent compound, involved in similar physiological processes.

    Abscisic Acid-ss-D-glucopyranosyl Ester: A closely related compound with similar biological activities.

    Abscisic Acid Tetraacetate: Another derivative with distinct chemical properties.

Uniqueness

(S)-cis,trans-Abscisic Acid-ss-D-glucopyranosyl Ester Tetraacetate is unique due to its specific esterification and acetylation, which enhance its stability and bioavailability. This makes it particularly useful in long-term studies of plant stress responses and hormone signaling .

Properties

Molecular Formula

C29H38O13

Molecular Weight

594.6 g/mol

IUPAC Name

[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl] (2Z,4E)-5-[(1S)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoate

InChI

InChI=1S/C29H38O13/c1-15(9-10-29(36)16(2)12-21(34)13-28(29,7)8)11-23(35)42-27-26(40-20(6)33)25(39-19(5)32)24(38-18(4)31)22(41-27)14-37-17(3)30/h9-12,22,24-27,36H,13-14H2,1-8H3/b10-9+,15-11-/t22-,24-,25+,26-,27+,29-/m1/s1

InChI Key

GOUHKXITLFXWDL-XGNWLEBCSA-N

Isomeric SMILES

CC1=CC(=O)CC([C@]1(/C=C/C(=C\C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)/C)O)(C)C

Canonical SMILES

CC1=CC(=O)CC(C1(C=CC(=CC(=O)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)C)O)(C)C

Origin of Product

United States

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